

# Addressing matrix effects in ICP-MS analysis of Antimony-121

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## Compound of Interest

Compound Name: Antimony-121

Cat. No.: B078218

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## Technical Support Center: ICP-MS Analysis of Antimony-121

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the ICP-MS analysis of **Antimony-121** ( $^{121}\text{Sb}$ ).

### Frequently Asked Questions (FAQs)

Q1: What are matrix effects in ICP-MS and how do they affect **Antimony-121** analysis?

A1: Matrix effects in ICP-MS are interferences caused by the sample's components, other than the analyte (**Antimony-121**), that can alter the analyte's signal intensity.<sup>[1][2]</sup> These effects can lead to either signal suppression (a decrease in the  $^{121}\text{Sb}$  signal) or enhancement (an increase in the  $^{121}\text{Sb}$  signal), resulting in inaccurate quantification.<sup>[1][2]</sup> Common causes include high concentrations of salts (e.g., from biological fluids or digested solids), acids used in sample preparation, and other elements present in the sample.<sup>[3]</sup> For  $^{121}\text{Sb}$ , this can lead to underestimation or overestimation of its true concentration.

Q2: What are the common signs of matrix effects in my  $^{121}\text{Sb}$  analysis?

A2: Signs of matrix effects include:

- Poor recovery of spiked samples.

- Inconsistent results upon sample dilution.
- Drifting of the internal standard signal during an analytical run.
- Significant differences in results obtained by the standard addition method compared to external calibration.
- Visible salt deposition on the ICP-MS cones.[2]

Q3: Which internal standard is recommended for **Antimony-121** analysis?

A3: The choice of an internal standard is critical for correcting matrix effects. For **Antimony-121**, elements with similar mass and ionization potential are preferred. Commonly used and effective internal standards for  $^{121}\text{Sb}$  include Indium-115 ( $^{115}\text{In}$ ) and Germanium-73 ( $^{73}\text{Ge}$ ).[4][5] Tellurium (Te) and Rhodium (Rh) can also be considered. It is crucial that the selected internal standard is not present in the original sample.

Q4: When should I use the standard addition method versus matrix-matched calibration?

A4: The method of standard additions (MSA) is ideal for complex or unknown matrices where it is difficult to replicate the sample matrix for calibration standards.[6][7][8] It is particularly useful for a small number of samples with significant matrix effects.[9] Matrix-matched calibration is more suitable when analyzing a large batch of samples with a similar and well-characterized matrix.[2] This method involves preparing calibration standards in a blank matrix that closely resembles the sample's composition.

## Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your ICP-MS analysis of **Antimony-121**.

### Problem: Low or Inconsistent $^{121}\text{Sb}$ Signal Intensity

Possible Cause	Troubleshooting Step	Expected Outcome
Signal Suppression	Perform a spike recovery experiment. Add a known concentration of $^{121}\text{Sb}$ to your sample and a blank.	Recovery in the sample significantly below 100% (e.g., <85%) indicates signal suppression.
Physical Interferences	Dilute the sample with the blank solution (e.g., 2% nitric acid). Analyze at different dilution factors (e.g., 1:10, 1:50).	If the calculated original concentration is consistent across different dilutions, the matrix effect is minimized.
Ineffective Internal Standard	Review your choice of internal standard. Ensure it has a similar mass and ionization potential to Antimony ( $^{121}\text{Sb}$ ). Consider using $^{115}\text{In}$ or $^{73}\text{Ge}$ .	A suitable internal standard will show a similar response to the analyte in the presence of the matrix, leading to more accurate correction.
High Total Dissolved Solids (TDS)	If dilution is not feasible due to low analyte concentration, consider using a high-solids sample introduction system or a gas exchange/collision cell if available on your instrument.	These accessories can help manage high matrix loads and reduce interferences.

## Problem: High or Erratic $^{121}\text{Sb}$ Signal Intensity

Possible Cause	Troubleshooting Step	Expected Outcome
Signal Enhancement	Analyze a blank matrix and compare it to your sample blank.	A significantly higher signal in the sample blank may indicate contamination or matrix-induced enhancement.
Polyatomic Interferences	While less common for $^{121}\text{Sb}$ , check for potential polyatomic interferences, especially in complex matrices. This can be investigated by analyzing a sample with and without a collision/reaction cell engaged.	A significant drop in the $^{121}\text{Sb}$ signal with the cell engaged may suggest the presence of an interference that is being removed.
Contamination	Prepare and analyze a method blank carried through the entire sample preparation procedure.	The method blank should be free of $^{121}\text{Sb}$ . If detected, it points to contamination from reagents, vials, or the environment.

## Experimental Protocols

### Protocol 1: Internal Standard Correction

This protocol describes the use of an internal standard to correct for matrix-induced signal drift and suppression/enhancement.

Methodology:

- **Select an Internal Standard:** Choose an appropriate internal standard for  $^{121}\text{Sb}$ , such as  $^{115}\text{In}$  or  $^{73}\text{Ge}$ . The internal standard should be absent in the samples.
- **Prepare Internal Standard Stock Solution:** Prepare a stock solution of the internal standard (e.g., 1000 mg/L).
- **Prepare Working Internal Standard Solution:** Dilute the stock solution to a working concentration that provides a stable and mid-range signal intensity on the ICP-MS (e.g., 10-100 µg/L).

- **Introduce the Internal Standard:** Add the internal standard to all blanks, calibration standards, and samples to a constant final concentration. This can be done offline by adding a small volume of the working internal standard solution to each sample or online by mixing the internal standard solution with the sample stream using a T-piece before the nebulizer.
- **Data Analysis:** The ICP-MS software will calculate the ratio of the  $^{121}\text{Sb}$  signal intensity to the internal standard signal intensity. The calibration curve is then constructed by plotting this ratio against the concentration of the  $^{121}\text{Sb}$  standards. This ratio is used to determine the concentration of  $^{121}\text{Sb}$  in the samples, which corrects for variations in signal intensity caused by the matrix.

## Protocol 2: Method of Standard Additions (MSA)

This protocol is used to quantify  $^{121}\text{Sb}$  in complex matrices by creating a calibration curve within the sample matrix itself.

Methodology:

- **Sample Preparation:** Take at least four equal aliquots of the unknown sample.
- **Spiking:** To three of the aliquots, add increasing known amounts of a  $^{121}\text{Sb}$  standard solution. Leave one aliquot unspiked.
- **Dilution:** Dilute all aliquots to the same final volume with the appropriate blank solution (e.g., 2% nitric acid).
- **Analysis:** Analyze all prepared solutions on the ICP-MS and measure the signal intensity for  $^{121}\text{Sb}$ .
- **Data Analysis:** Plot the measured signal intensity against the concentration of the added  $^{121}\text{Sb}$  standard. The concentration of the added standard in the unspiked sample is zero.
- **Quantification:** Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the concentration of  $^{121}\text{Sb}$  in the original unknown sample.

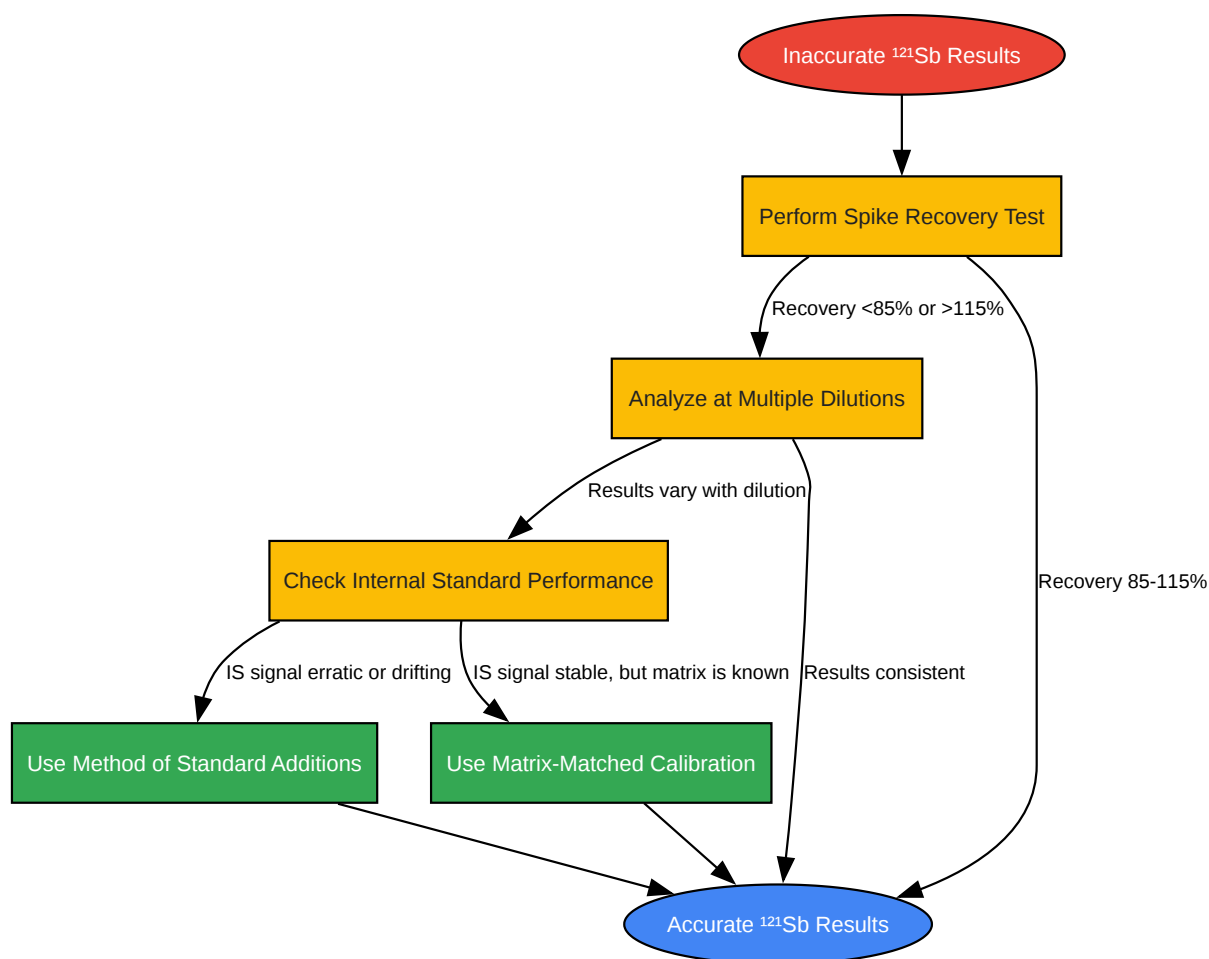
## Protocol 3: Matrix-Matched Calibration

This protocol is used when a representative blank matrix is available.

#### Methodology:

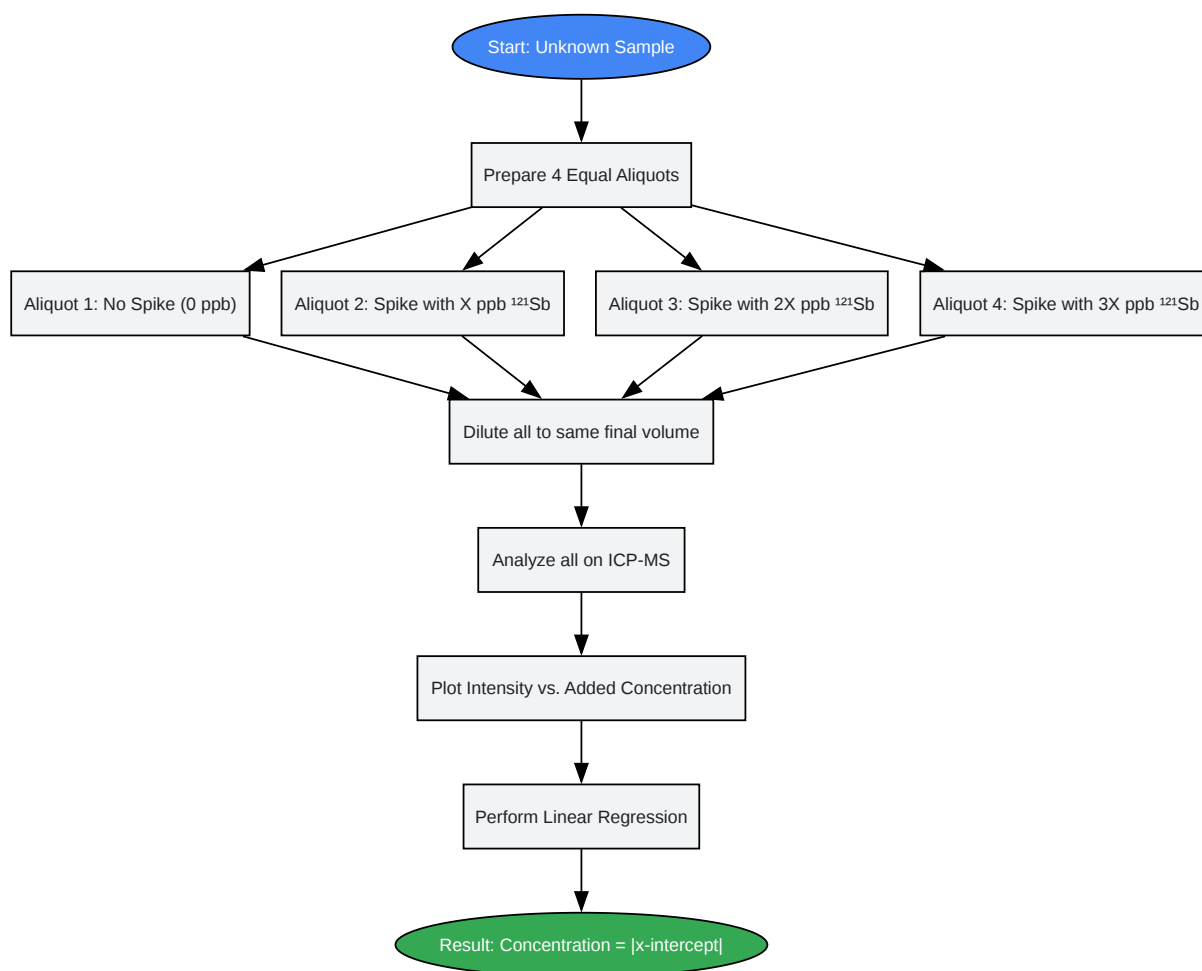
- **Obtain Blank Matrix:** Acquire a sample of the matrix that is free of Antimony. This could be a pre-screened batch of the same biological fluid, a synthetic equivalent, or a solid material that has been acid digested in the same manner as the samples.
- **Prepare Calibration Standards:** Prepare a series of calibration standards by spiking the blank matrix with known concentrations of a  $^{121}\text{Sb}$  standard solution.
- **Prepare Samples:** Prepare the unknown samples using the same digestion and dilution procedure as the blank matrix.
- **Analysis:** Analyze the matrix-matched calibration standards and the samples on the ICP-MS.
- **Quantification:** Construct a calibration curve from the matrix-matched standards and use it to determine the concentration of  $^{121}\text{Sb}$  in the unknown samples.

## Visualizations



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Caption: A troubleshooting workflow for addressing inaccurate **Antimony-121** results.



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Caption: Experimental workflow for the Method of Standard Additions.



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